(S)-2-Hydroxymethyl-piperazine

Description

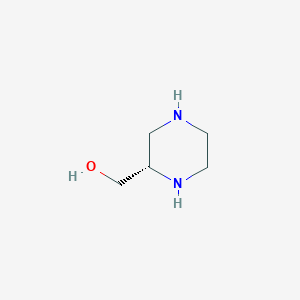

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-piperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Hydroxymethyl-piperazine: A Chiral Scaffold for Modern Drug Discovery

(S)-2-Hydroxymethyl-piperazine, a key chiral building block, is instrumental in the synthesis of a multitude of pharmaceutical compounds. Its stereospecific structure and versatile reactivity make it a prized component for medicinal chemists aiming to develop enantiomerically pure drugs with enhanced therapeutic profiles. This technical guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to leverage this valuable intermediate.

Core Chemical and Physical Properties

This compound, also known by its systematic name (2S)-2-Piperazinemethanol, is a heterocyclic compound featuring a piperazine ring substituted with a hydroxymethyl group at the second position, with the stereochemistry fixed in the (S) configuration.[1] This specific spatial arrangement is crucial for its role in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 126872-94-4 | [1][2] |

| Molecular Formula | C5H12N2O | N/A |

| Molecular Weight | 116.16 g/mol | N/A |

| Boiling Point | 234.5 ± 20.0 °C (Predicted) | [1] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.97 ± 0.10 (Predicted) | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is paramount to its utility. Several synthetic strategies have been developed, often starting from commercially available chiral precursors like (2S)-piperazine-2-carboxylic acid dihydrochloride.[3] A common and efficient approach involves the reduction of the carboxylic acid functionality to a primary alcohol.

One prominent method involves the use of a strong reducing agent such as Lithium aluminum hydride (LiAlH₄) on a protected form of (S)-piperazine-2-carboxylic acid.[4] Protecting groups, like the Boc (tert-butoxycarbonyl) group, are often employed on the piperazine nitrogens to prevent side reactions and to modulate solubility.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a protected form of this compound via the reduction of a carboxylate precursor.

Caption: Workflow for the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.

Detailed Experimental Protocol: Reduction Route

This protocol is adapted from established methodologies for the reduction of a carboxylate precursor.[4]

-

Preparation: A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate is prepared in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction vessel is cooled to a low temperature, typically -40°C, using a suitable cooling bath.

-

Addition of Reducing Agent: A solution of Lithium aluminum hydride (LiAlH₄) in THF (e.g., 1M) is added dropwise to the cooled solution of the starting material. The slow addition is crucial to control the exothermic reaction.

-

Reaction: The reaction mixture is allowed to gradually warm to room temperature and is stirred for approximately 1 hour to ensure the reduction is complete.

-

Quenching: The reaction is carefully quenched by cooling the mixture to 0°C and sequentially adding water, followed by a sodium hydroxide solution (e.g., 2N), and then another portion of water. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.

-

Workup: The resulting slurry is filtered to remove the inorganic salts.

-

Isolation: The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product, (S)-1-Boc-2-(hydroxymethyl)piperazine. Further purification can be achieved through techniques like column chromatography if required.

Applications in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[5] The this compound moiety, in particular, serves as a versatile chiral building block for creating complex molecules with specific biological activities.

Its bifunctional nature, with two nitrogen atoms and a hydroxyl group, allows for differential functionalization, enabling the construction of diverse chemical libraries.[3] This scaffold is found in a range of therapeutic agents, including kinase inhibitors for oncology and compounds targeting the central nervous system.[5][6] The introduction of the piperazine fragment can enhance a molecule's interaction with its biological target, for instance, by forming hydrogen bonds.[6]

Safety and Handling

While specific safety data for the unprotected this compound is not extensively detailed, related N-(2-hydroxyethyl)piperazine compounds are classified as hazardous. They are known to cause skin irritation and serious eye damage.[7][8]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[8][9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8][10]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]

-

First Aid:

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound stands out as a critical intermediate in the field of drug discovery and development. Its defined stereochemistry and versatile functional groups provide a reliable foundation for the asymmetric synthesis of complex pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for scientists and researchers aiming to harness its full potential in creating the next generation of therapeutics.

References

-

ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

-

PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

-

Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperazine. [Link]

- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PMC. Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

-

SENFEIDA. China 1-(2-Hydroxyethyl)piperazine Manufacturers Suppliers Factory. [Link]

Sources

- 1. This compound | 126872-94-4 [amp.chemicalbook.com]

- 2. This compound | 126872-94-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-2-Hydroxymethyl-piperazine and its N-Boc Protected Analogue: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxymethyl-piperazine and its N-tert-butoxycarbonyl (Boc) protected form, (S)-1-Boc-2-(hydroxymethyl)piperazine, are pivotal chiral building blocks in modern medicinal chemistry. Their unique structural features, including a stereocenter adjacent to a functionalized side chain within a conformationally constrained piperazine ring, make them highly valuable scaffolds for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and applications of these important synthons, with a particular focus on the more extensively characterized N-Boc protected derivative. Detailed synthetic protocols, mechanistic insights, and data are presented to support researchers in the effective utilization of this versatile molecule in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a six-membered piperazine ring substituted at the C-2 position with a hydroxymethyl group. The presence of a chiral center at C-2 imparts specific three-dimensional conformations that are crucial for stereoselective interactions with biological targets. Due to its nature as a somewhat volatile and highly polar free amine, it is most commonly handled and characterized in its more stable, N-Boc protected form, (S)-1-Boc-2-(hydroxymethyl)piperazine.

Core Structure and Nomenclature

-

IUPAC Name: (S)-Piperazin-2-ylmethanol

-

CAS Number: 126872-94-4

-

Molecular Formula: C₅H₁₂N₂O

-

Molecular Weight: 116.16 g/mol

The N-Boc protected analogue is:

Physicochemical Data

Comprehensive experimental data for the unprotected this compound is scarce in publicly available literature. The data presented below pertains to the well-characterized (S)-1-Boc-2-(hydroxymethyl)piperazine.

| Property | Value | Source |

| Appearance | White to off-white solid | [3][7] |

| Purity | ≥97% | [3] |

| Boiling Point | 324°C (Predicted) | [1] |

| Density | 1.085 g/cm³ (Predicted) | [1] |

| Flash Point | 150°C | [1] |

| Storage | 2–8 °C under inert gas | [1] |

Spectroscopic Data

While complete, verified spectra for (S)-1-Boc-2-(hydroxymethyl)piperazine are not widely published, key mass spectrometry data is available.

-

Mass Spectrum (ESI-MS): A prominent peak is observed at m/z = 217.3 [M+H]⁺, which is consistent with the protonated molecule.[8]

Stereochemistry and Conformational Analysis

The absolute configuration of the stereocenter at the C-2 position is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment

To assign the stereochemistry, the four groups attached to the chiral C-2 carbon are prioritized based on atomic number:

-

-NH- (within the ring at position 1): The nitrogen atom has a higher atomic number than the other directly attached atoms (carbon and hydrogen).

-

-CH₂- (within the ring at position 3): This carbon is attached to another nitrogen.

-

-CH₂OH (hydroxymethyl group): This carbon is attached to an oxygen.

-

-H (hydrogen): Hydrogen has the lowest atomic number.

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus defining the stereocenter as (S).

Diagram: Cahn-Ingold-Prelog Priority Assignment

Caption: CIP priority assignment at the C2 stereocenter.

Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

The stereospecific synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine is critical for its use in producing enantiomerically pure pharmaceuticals.[9][10] Two prevalent and effective strategies involve the reduction of a carboxylate precursor and the deprotection of a benzyl-protected intermediate.[9][10]

Route 1: Reduction of a Carboxylate Precursor

This method involves the reduction of a carboxylic acid ester at the C-2 position of the piperazine ring to the corresponding primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Diagram: Synthetic Route 1 - Reduction

Caption: Reduction of a dicarboxylate precursor to yield the target alcohol.

Experimental Protocol:

-

A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -40°C under an inert atmosphere.

-

Lithium aluminum hydride (LiAlH₄) (typically a 1M solution in THF, ~2.5 eq) is added dropwise to the solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.

-

After completion, the reaction is cooled to 0°C and carefully quenched by the sequential addition of water, 2N sodium hydroxide, and then water again.

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

Mechanistic Rationale:

The reduction of the ester to a primary alcohol by LiAlH₄ proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition. The aluminum hydride acts as a source of nucleophilic hydride ions (H⁻).

-

Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming an aldehyde intermediate.

-

Nucleophilic Addition: The second equivalent of hydride rapidly attacks the newly formed aldehyde, reducing it to the corresponding primary alcohol upon aqueous workup.

Route 2: Catalytic Hydrogenation for Deprotection

This approach utilizes a precursor with a benzyl protecting group on one of the piperazine nitrogens. The benzyl group is subsequently removed via catalytic hydrogenation, a mild and efficient method.[9][10]

Diagram: Synthetic Route 2 - Deprotection

Caption: Deprotection of a benzyl-protected precursor via catalytic hydrogenation.

Experimental Protocol:

-

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol, 10% Palladium on carbon (Pd/C) (typically 10% w/w) is added.[10]

-

The mixture is stirred at room temperature for approximately 3 hours under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).[10]

-

Upon completion, the solid catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the product, often as a white solid with high purity and yield.[10]

Mechanistic Rationale:

Catalytic hydrogenation for the removal of a benzyl group (debenzylation) is a form of hydrogenolysis.

-

Adsorption: Both the benzyl-protected substrate and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive palladium-hydride species.

-

C-N Bond Cleavage: The carbon-nitrogen bond of the benzyl group is cleaved, and the resulting fragments react with the surface-bound hydrogen atoms. This process, known as hydrogenolysis, results in the formation of the deprotected amine and toluene as a byproduct.

-

Desorption: The final product and toluene desorb from the catalyst surface, regenerating the active sites for further reaction.

This method is favored for its mild conditions and clean conversion, with the primary workup involving simple filtration.[10]

Applications in Drug Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[11] Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The chiral nature of this compound makes it a particularly valuable building block for creating stereochemically defined drug candidates, which is essential for optimizing potency and reducing off-target effects.

While specific marketed drugs containing the this compound core are not prominently disclosed, its N-Boc protected form is widely used as a key intermediate in the synthesis of complex molecules in drug discovery pipelines. For instance, it is used in the synthesis of intermediates for Wee-1 kinase inhibitors, a target in oncology.[4] The hydroxymethyl group provides a convenient handle for further chemical elaboration, allowing for the construction of diverse molecular architectures.

Conclusion

This compound, and more commonly its N-Boc protected derivative, represents a cornerstone chiral building block for the synthesis of advanced pharmaceutical intermediates. Its stereodefined structure and versatile functional groups allow for the creation of complex, enantiomerically pure molecules. The synthetic routes involving either reductive transformation or catalytic deprotection are robust and scalable, providing reliable access to this important synthon. As the demand for stereochemically pure and structurally complex drugs continues to grow, the utility of this compound in drug discovery and development is set to expand further.

References

-

(S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9. Benchchem.

-

A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. Benchchem.

-

A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF. ResearchGate.

-

1030377-21-9 | CAS DataBase. ChemicalBook.

-

(S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9. ChemicalBook.

-

(S)-1-Boc-2-hydroxymethylpiperazine | CAS 1030377-21-9 | SCBT. Santa Cruz Biotechnology.

-

1030377-21-9 | (S)-1-Boc-2-(Hydroxymethyl)piperazine | Chiral Building Blocks. Ambeed.

-

S-1-Boc-2-hydroxymethyl-piperazine - Data Sheet. United States Biological.

-

This compound | 126872-94-4. ChemicalBook.

-

1030377-21-9((S)-1-Boc-2-(Hydroxymethyl)piperazine) Product Description. ChemicalBook.

-

This compound | 126872-94-4. ChemicalBook.

-

(S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis. ChemicalBook.

-

(S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis. ChemicalBook.

-

(S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock. AChemBlock.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

Sources

- 1. 1030377-21-9 CAS MSDS ((S)-1-Boc-2-(Hydroxymethyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. 1030377-21-9 | CAS DataBase [m.chemicalbook.com]

- 5. (S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

- 8. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Chiral Piperazine Derivatives

Foreword: The Piperazine Nucleus—A Privileged Scaffold Defined by Chirality

In the landscape of medicinal chemistry, few structural motifs are as ubiquitous and versatile as the piperazine ring. This six-membered heterocycle, with its two opposing nitrogen atoms, is a cornerstone in the design of therapeutic agents, prized for its favorable pharmacokinetic properties, synthetic tractability, and ability to engage with a multitude of biological targets.[1][2] Its presence is noted in blockbuster drugs spanning antipsychotics, anticancer agents, and antihistamines.[3][4][5] However, the true pharmacological potential of piperazine derivatives is often unlocked through the precise control of stereochemistry.

The introduction of a chiral center transforms the piperazine scaffold into a three-dimensional entity where mirror-image enantiomers can, and often do, exhibit profoundly different biological activities.[6][7] One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while its counterpart, the distomer , could be less active, inactive, or even contribute to off-target toxicity.[1][8] This stereoselectivity is fundamental to modern drug development, as leveraging the activity of the eutomer can lead to more potent medicines with improved safety profiles.[9]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of chiral piperazine derivatives. Moving beyond a simple catalog of compounds, this document delves into the causal relationships between stereochemistry and function, offers detailed protocols for assessing biological activity, and presents case studies across key therapeutic areas. Our focus is on the practical application of this knowledge, empowering scientists to design and evaluate the next generation of chiral piperazine-based therapeutics.

The Principle of Stereoselectivity: Eutomers, Distomers, and the Eudismic Ratio

The differential effects of enantiomers arise from their interactions with the chiral environment of the body, such as enzymes and receptors.[10] The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points.[1] The eutomer achieves this optimal three-point binding, resulting in high affinity and efficacy. The distomer, being a non-superimposable mirror image, can only achieve a two-point binding, leading to a weaker interaction or no interaction at all.

The degree of stereoselectivity is quantified by the eudismic ratio (ER) , which is the ratio of the potency (e.g., IC₅₀ or Kᵢ) of the eutomer to that of the distomer.[10] A high eudismic ratio signifies a strong preference for one enantiomer and provides a compelling rationale for developing a single-enantiomer drug.

Therapeutic Applications & Case Studies

The versatility of the chiral piperazine scaffold is evident in its application across diverse and critical therapeutic areas. Here, we explore its role in oncology, central nervous system (CNS) disorders, and beyond, highlighting specific examples where chirality dictates biological outcomes.

Oncology: Targeting Tyrosine Kinases

Many modern cancer therapies are tyrosine kinase inhibitors (TKIs), and the piperazine moiety is a frequent component of these drugs, often enhancing solubility and target engagement.[9][11][12] While prominent piperazine-containing TKIs like Imatinib and Sunitinib are achiral (or exist as geometric isomers), the principles of stereospecificity are critical when chiral centers are introduced.[9][10][13][14]

Chiral piperazine derivatives have been designed to inhibit key oncogenic kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR), a primary driver of tumor angiogenesis.[15][16]

Case Study: Hypothetical Chiral VEGFR-2 Inhibitor

To illustrate the concept, consider a hypothetical chiral piperazine derivative designed to inhibit VEGFR-2. The R- and S-enantiomers are synthesized, separated, and tested for their ability to inhibit the kinase activity of VEGFR-2 and the proliferation of a VEGF-dependent cancer cell line.

| Enantiomer | Target Assay: VEGFR-2 Kinase Inhibition (IC₅₀, nM) | Cellular Assay: HUVEC Proliferation (GI₅₀, nM) | Eudismic Ratio (Kinase IC₅₀) |

| (S)-Enantiomer | 15 | 35 | 13.3 |

| (R)-Enantiomer | 200 | 450 | |

| Racemate | 85 | 190 | |

| (Data are hypothetical for illustrative purposes) |

In this example, the (S)-enantiomer is clearly the eutomer, exhibiting over 13-fold greater potency against the target enzyme than the (R)-enantiomer. This superior enzymatic inhibition translates directly to more effective inhibition of endothelial cell proliferation, a key functional outcome of VEGFR-2 signaling. Developing the (S)-enantiomer as a single-isomer drug would allow for a lower therapeutic dose, potentially reducing off-target effects that might be associated with the less active (R)-enantiomer.

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, triggering multiple downstream cascades, including the PLCγ-PKC-MAPK pathway to promote proliferation and the PI3K-Akt pathway to ensure cell survival. A chiral piperazine inhibitor would bind to the ATP-binding pocket of the kinase domain, blocking these downstream signals.[17][18][19]

Central Nervous System (CNS) Disorders

The arylpiperazine moiety is a classic pharmacophore for ligands targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2][5][20] Drugs for schizophrenia, depression, and anxiety frequently incorporate this scaffold.[4] Chirality in this context is paramount for achieving receptor subtype selectivity and modulating functional activity (agonist, antagonist, or partial agonist).

Case Study: Chiral Piperazine as a Dopamine D₂/D₃ Receptor Ligand

Arylpiperazine derivatives are known to have high affinity for dopamine D₂ and D₃ receptors, which are key targets for antipsychotic medications.[21][22] Enantioselectivity in this class of compounds has been demonstrated.[1] Let's examine a real-world example of chiral piperazine derivatives targeting nicotinic acetylcholine receptors, which showcases the dramatic differences in activity that stereochemistry can impart.

| Compound | Target | Activity (IC₅₀, μM) |

| (2R)-PAdiMPP | α9 nAChR | 0.21 ± 0.06 |

| (2S)-PAdiMPP | α9 nAChR | > 30 |

| (2R)-PAdiMPP | α9α10 nAChR | 1.89 ± 0.23 |

| (2S)-PAdiMPP | α9α10 nAChR | > 30 |

| (Data sourced from Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity...[23]) |

In this study, the introduction of a methyl group at the C2 position of the piperazine ring created a chiral center. The resulting (2R) enantiomer retained potent inhibitory activity at α9-containing nicotinic receptors, while the (S) enantiomer was essentially inactive.[23] This stark difference underscores the critical importance of stereochemical configuration for receptor interaction. A similar level of enantioselectivity is frequently observed for chiral piperazines targeting dopamine and serotonin receptors.

The D₂ receptor is a Gᵢ/G₀-coupled GPCR. Its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and PKA activity. It also modulates ion channels and can signal through β-arrestin pathways.[6][8][13][24][25] An antagonist would block dopamine from binding, preventing these downstream effects.

Core Methodologies: A Practical Guide

Evaluating the biological activity of chiral piperazine derivatives requires a suite of robust and validated assays. This section provides detailed, field-tested protocols for key experiments.

Chiral Separation: Isolating the Enantiomers

The prerequisite for any stereoselective study is the physical separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[19][23][26]

-

Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly versatile and effective for a wide range of compounds, including basic amines like piperazines.[19][23] An immobilized polysaccharide CSP such as cellulose tris(3,5-dichlorophenylcarbamate) is a strong starting point.[19]

-

Mobile Phase Preparation:

-

For normal-phase separation, a typical mobile phase consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).

-

For basic analytes like piperazines, it is crucial to add a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase. This improves peak shape and resolution by minimizing ionic interactions with the stationary phase.[19][23]

-

A starting mobile phase could be Hexane:Ethanol:DEA (80:20:0.1, v/v/v).

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic piperazine derivative in the mobile phase at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[19]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Chiralpak® IC (or similar polysaccharide-based column), 250 x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[19]

-

Detection Wavelength: Select a wavelength where the analyte has sufficient absorbance (e.g., 205 nm if no strong chromophore is present).[19]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the racemic standard to determine the retention times of the two enantiomers.

-

Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.[19]

-

For preparative scale-up, collect the fractions corresponding to each peak.

-

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the kinase reaction (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Kₘ of the kinase for ATP to ensure competitive inhibition is accurately measured.

-

Substrate Solution: Use a synthetic peptide substrate specific for the kinase (e.g., a poly-Glu-Tyr peptide for many tyrosine kinases), dissolved in kinase buffer.

-

Kinase Enzyme: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add kinase buffer to all wells.

-

Add the chiral piperazine inhibitor in a serial dilution (e.g., 10-point, 3-fold dilution starting from 10 µM). Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.

-

Add the kinase enzyme to all wells except the "no enzyme" controls. Allow the inhibitor and enzyme to pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a fixed time (e.g., 60 minutes). Ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

-

Detect the amount of phosphorylated substrate. Common methods include:

-

Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower light output corresponds to higher kinase activity.

-

Fluorescence/FRET-based: Uses an antibody that specifically recognizes the phosphorylated substrate.[27]

-

ELISA-based: The plate is coated with the substrate, and after the reaction, a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is used for detection.[25][28]

-

-

-

Data Analysis:

-

Subtract the background signal ("no enzyme" control).

-

Normalize the data to the "no inhibitor" control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

-

Cell Seeding:

-

Culture cells (e.g., HUVEC for anti-angiogenesis studies, or a specific cancer cell line) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).[3]

-

Incubate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chiral piperazine enantiomers in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).

-

Incubate for a specified period (e.g., 72 hours).[29]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[24]

-

Add 10-20 µL of the MTT solution to each well.[29]

-

Incubate the plate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][24]

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only).

-

Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.

-

Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The piperazine scaffold remains a profoundly important structural motif in drug discovery, demonstrating remarkable versatility across a wide range of biological targets. This guide has underscored a critical principle: the biological activity of these derivatives is inextricably linked to their three-dimensional structure. The deliberate and rational design of chiral piperazine compounds, focusing on the synthesis and isolation of the more potent eutomer, is a powerful strategy for enhancing therapeutic efficacy and improving safety margins.

The methodologies detailed herein—from the foundational step of chiral separation to the functional assessment in enzymatic and cellular systems—provide a robust framework for the rigorous evaluation of these compounds. As our understanding of target biology deepens, the ability to fine-tune molecular interactions through precise stereochemical control will become even more critical. Future research will likely focus on developing novel chiral syntheses, exploring more complex stereoisomers (i.e., diastereomers), and applying these principles to new and challenging biological targets. For the drug development professional, a "chiral-by-design" approach to piperazine chemistry is not merely an academic exercise but a proven pathway to creating safer, more effective medicines.

References

- Albert, P. R., & Le François, B. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia. In Dopamine. Springer.

- Claesson-Welsh, L. (2021). VEGF/VEGFR-2-mediated signaling pathways in angiogenesis. Frontiers in Cell and Developmental Biology.

- Contreras-López, J. L., et al. (2021). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Pharmacology, 12, 638307.

- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.

- Hahn, K. M., et al. (2021). Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells. Cancers, 13(12), 3046.

- Hyman, S. L., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6642-6646.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Kamel, A., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318.

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100.

- Piacente, C., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3328.

- Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4-30.

-

Universal Tyrosine Kinase Assay Kit. (n.d.). Takara Bio. Retrieved from [Link]

- Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2821-2831.

- Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(11), 1047-1070.

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Sun, L., et al. (2022).

- Abdullahi, M., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. In Silico Pharmacology, 8(1), 1.

- Butini, S., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.

- Maekawa, T., et al. (2007). The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias. International Journal of Clinical Oncology, 12(5), 327-340.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2381-2396.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Riemer, C., et al. (1998). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Journal of Medicinal Chemistry, 41(5), 765-772.

-

U.S. National Library of Medicine. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

- Li, W., et al. (2024). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Molecules, 29(1), 1.

- Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 629-646.

- Chu, W., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D-3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(3), 775-783.

- Yildirim, I., et al. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Turkish Journal of Chemistry, 44(3), 775-793.

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

- Micheli, F., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.

- Raymond, E., et al. (2006). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. British Journal of Cancer, 95(Suppl 1), S1-S7.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.

-

ResearchGate. (n.d.). Representative molecular structures and IC50 values of arylpiperazine derivatives. Retrieved from [Link]

- Fayed, B. E., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000155.

Sources

- 1. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. orientjchem.org [orientjchem.org]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

- 20. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 21. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 28. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Enantiomerically Pure 2-Substituted Piperazines: Strategies and Applications

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of blockbuster drugs.[1][2][3] However, the vast chemical space of carbon-substituted piperazines, particularly enantiomerically pure 2-substituted derivatives, remains significantly underexplored.[1][4] This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable chiral building blocks. We will delve into the nuances of methodologies starting from the chiral pool, asymmetric catalytic approaches, the use of chiral auxiliaries, and the resolution of racemates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

The Significance of Chiral 2-Substituted Piperazines

The piperazine motif is a common feature in pharmaceuticals due to its favorable physicochemical properties, which can enhance aqueous solubility, oral bioavailability, and target affinity.[3] While N-substituted piperazines are prevalent, C-substituted analogues, especially those with a defined stereocenter at the 2-position, offer a gateway to novel chemical entities with unique three-dimensional structures and biological activities. The precise spatial arrangement of substituents is often critical for potent and selective interaction with biological targets. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure 2-substituted piperazines is of paramount importance for advancing drug discovery programs.[1]

Synthetic Strategies for Enantiopure 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines can be broadly categorized into four main approaches: synthesis from the chiral pool, asymmetric catalysis, use of chiral auxiliaries and ligands, and resolution of racemic mixtures.

Synthesis from the Chiral Pool

One of the most direct and reliable strategies to obtain enantiopure 2-substituted piperazines is to utilize readily available chiral starting materials, such as α-amino acids. This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

A practical and scalable route starting from α-amino acids has been developed to produce orthogonally protected chiral 2-substituted piperazines in four steps.[5] The key transformation involves an aza-Michael addition. This method has also been applied to the construction of chiral 1,4-diazepanes and 1,4-diazocanes.[5] Another efficient one-pot procedure starting from N-protected amino acids yields enantiomerically pure 3-substituted piperazines with a benzyl protecting group in good overall yields (83–92%).[6] This sequence involves an Ugi four-component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction.[6]

Furthermore, a divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[2]

Workflow for Synthesis from Chiral Pool (Amino Acids):

Caption: General workflow for synthesizing enantiopure 2-substituted piperazines from α-amino acids.

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[7] These intermediates can be readily converted to the corresponding chiral piperazines without loss of optical purity.[7]

Another powerful method is the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines.[8] This 100% atom-economic process allows for the selective formation of a single diastereoisomer with a broad substrate scope under mild reaction conditions.[8]

Chiral Auxiliaries and Ligands

The use of chiral auxiliaries involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a reaction.

A prominent example is the asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi in the presence of the chiral ligand (-)-sparteine or a (+)-sparteine surrogate.[9][10] This method allows for the direct functionalization of the piperazine ring to provide a range of enantiopure α-substituted piperazines as single stereoisomers.[10]

Resolution of Racemic Mixtures

Resolution techniques are employed to separate enantiomers from a racemic mixture. While often considered less elegant than asymmetric synthesis, resolution can be a practical and effective method, especially on a large scale.

2.4.1. Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. For instance, the kinetic resolution of 2-arylpiperazines can be achieved through asymmetric lithiation with sparteine as the chiral ligand.[11] This method provides both the recovered 2-arylpiperazine and the 2,2-disubstituted piperazine with high enantioselectivities.[11]

2.4.2. Diastereomeric Salt Crystallization

This classical resolution technique involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[12] For example, (R)-2-Methylpiperazine can be used as a chiral resolving agent for racemic acidic compounds.[12]

Comparison of Synthetic Strategies:

| Strategy | Advantages | Disadvantages |

| Chiral Pool Synthesis | High enantiopurity, predictable stereochemistry.[5][6] | Limited by the availability of chiral starting materials. |

| Asymmetric Catalysis | High efficiency, atom economy, catalytic amount of chiral source.[7][8] | Catalyst development can be challenging and expensive. |

| Chiral Auxiliaries/Ligands | Generally reliable and high stereoselectivity.[9][10] | Stoichiometric use of chiral auxiliary, additional protection/deprotection steps. |

| Kinetic Resolution | Can provide access to both enantiomers.[11] | Maximum theoretical yield of 50% for one enantiomer. |

| Diastereomeric Salt Crystallization | Scalable, well-established technique.[12] | Can be time-consuming and empirical, success is not guaranteed. |

Detailed Experimental Protocols

Protocol: Asymmetric Lithiation-Trapping of N-Boc-piperazine

This protocol is adapted from the work of O'Brien and coworkers and describes the asymmetric synthesis of enantiopure α-substituted piperazines.[9][10]

Materials:

-

N-Boc-N'-alkyl-piperazine

-

s-BuLi

-

(-)-sparteine or (+)-sparteine surrogate

-

Electrophile (e.g., alkyl halide, carbonyl compound)

-

Anhydrous solvent (e.g., THF, Et₂O)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

To a solution of the chiral ligand ((-)-sparteine or (+)-sparteine surrogate) in anhydrous solvent at -78 °C under an inert atmosphere, add s-BuLi dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Add a solution of N-Boc-N'-alkyl-piperazine in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the resulting solution at -78 °C for the optimized lithiation time (can be monitored by in situ IR spectroscopy).

-

Add the desired electrophile to the reaction mixture and continue stirring at -78 °C for a specified time.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 2-substituted piperazine.

Causality behind Experimental Choices:

-

Low Temperature (-78 °C): Essential to maintain the configurational stability of the lithiated intermediate and to control the selectivity of the reaction.[11]

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water and other protic sources.

-

Inert Atmosphere: Prevents the reaction of the organolithium species with oxygen and moisture.

-

Chiral Ligand: The coordination of the chiral ligand to the lithium atom creates a chiral environment that directs the deprotonation and subsequent electrophilic quench to occur stereoselectively.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the general procedure for resolving a racemic acidic compound using (R)-2-Methylpiperazine.[12]

Materials:

-

Racemic acidic compound ((R/S)-Acid)

-

(R)-2-Methylpiperazine

-

Suitable solvent system (for crystallization)

-

Strong acid (e.g., HCl)

-

Strong base (e.g., NaOH)

-

Organic solvent (for extraction)

Procedure:

-

Dissolve the racemic acidic compound in a suitable solvent.

-

Add an equimolar amount of (R)-2-Methylpiperazine to the solution to form the diastereomeric salts.

-

Heat the solution to ensure complete dissolution and then allow it to cool slowly to induce crystallization.

-

Isolate the less soluble diastereomeric salt by filtration.

-

The isolated salt can be recrystallized to improve diastereomeric purity.

-

To recover the enantiomerically enriched acid, suspend the diastereomeric salt in water and add a strong acid to protonate the (R)-2-Methylpiperazine.

-

Extract the liberated enantiomerically enriched acid with a suitable organic solvent.

-

The aqueous layer can be basified with a strong base to recover the (R)-2-Methylpiperazine for reuse.

Workflow for Diastereomeric Salt Resolution:

Caption: Workflow for the chiral resolution of a racemic acid using a chiral base.

Applications in Drug Discovery and Catalysis

Enantiomerically pure 2-substituted piperazines are valuable building blocks for the synthesis of complex biologically active molecules. For instance, substituted 2-(R)-methyl piperazines have been identified as potent and selective M₂ muscarinic receptor ligands, with potential applications in treating cognitive disorders.[13] The transformation of a morpholine moiety into a piperazine has also led to potent GSK-3β inhibitors.[14]

Beyond their role as pharmacophores, chiral piperazines are also utilized as ligands in asymmetric catalysis. The nitrogen atoms of the piperazine ring can coordinate to metal centers, creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 2-substituted piperazines has witnessed significant advancements, with a diverse array of methodologies now available to synthetic chemists. The choice of a particular strategy depends on factors such as the desired scale, the availability of starting materials, and the specific substitution pattern required. While methods starting from the chiral pool remain highly reliable, the development of novel asymmetric catalytic systems continues to be a major focus, offering the promise of more efficient and sustainable routes. The continued exploration of the chemical space of C-substituted piperazines is expected to yield novel therapeutic agents and powerful chiral catalysts in the years to come.

References

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Asymmetric synthesis of 2-arylpiperazines | Request PDF - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

-

Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC - NIH. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. Available at: [Link]

-

Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed. Available at: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

-

Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]

-

Mastering chiral substituted 2-oxopiperazines | Request PDF - ResearchGate. Available at: [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC - NIH. Available at: [Link]

-

Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Available at: [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate. Available at: [Link]

-

Substituted 2-(R)-methyl Piperazines as Muscarinic M(2) Selective Ligands - PubMed. Available at: [Link]

-

Assembly of 2-substituted piperazines 1 (a) and fused piperazine... - ResearchGate. Available at: [Link]

-

Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC - NIH. Available at: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

-

Mastering chiral substituted 2-oxopiperazines - Ferrara - IRIS - Unife. Available at: [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to (S)-2-Hydroxymethyl-piperazine in Modern Drug Discovery

Introduction: The Privileged Piperazine and the Rise of Chiral Scaffolds

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—basicity, solubility, and conformational rigidity—have established it as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1][2] From antipsychotics to anticancer agents, the piperazine core serves as a versatile framework for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

In recent decades, the focus of drug design has sharpened, moving beyond broad-spectrum activity to highly specific, targeted therapies. This shift has underscored the critical importance of chirality. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. This has led to a demand for enantiomerically pure building blocks—chiral synthons—that can be incorporated into complex drug molecules with precise stereochemical control.

It is at this intersection of privileged structure and stereochemical precision that (S)-2-Hydroxymethyl-piperazine emerges as a molecule of significant interest. This guide provides an in-depth technical overview of its discovery, synthesis, and profound significance as a chiral architect in the construction of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a building block's properties is paramount for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [5] |

| Molecular Weight | 116.16 g/mol | [5] |

| Boiling Point | 234.5 ± 20.0 °C (Predicted) | [6][7] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 14.97 ± 0.10 (Predicted) | [6][7] |

| CAS Number | 126872-94-4 | [8] |

Synthesis of an Essential Chiral Synthon: Methodologies and Rationale

The preparation of enantiomerically pure this compound is a critical endeavor, enabling its use in asymmetric synthesis. Several robust methods have been developed, primarily starting from readily available chiral precursors.

Route 1: Reduction of (S)-Piperazine-2-carboxylic Acid

This is the most prevalent and scalable approach, leveraging the commercial availability of optically active (S)-piperazine-2-carboxylic acid. The synthesis involves two key transformations: protection of the amine functionalities and subsequent reduction of the carboxylic acid.

Sources

- 1. Analysis of protein structures containing HEPES and MES molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102432565A - Preparation method of 2-hydroxyethyl piperazine - Google Patents [patents.google.com]

- 6. Mastering chiral substituted 2-oxopiperazines [sfera.unife.it]

- 7. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Hydroxymethyl-piperazine

This guide provides an in-depth analysis of the spectroscopic data for (S)-2-Hydroxymethyl-piperazine, a chiral heterocyclic compound of significant interest in pharmaceutical research and drug development. As a versatile building block, a comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control. This document collates predicted spectroscopic data and established analytical protocols to serve as a vital resource for researchers and scientists in the field.

Molecular Structure and Overview

This compound, also known as (S)-piperazine-2-ylmethanol, is a piperazine derivative featuring a hydroxymethyl substituent at the C-2 position, conferring chirality to the molecule. This structural feature is pivotal in its application for the synthesis of stereospecific bioactive molecules.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. The following data is predicted for the dihydrochloride salt in D₂O, which will cause a downfield shift for protons and carbons adjacent to the protonated nitrogens compared to the free base.[1]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit characteristic multiplets for the piperazine ring protons and the hydroxymethyl group. The chirality at C-2 renders the protons on the ring diastereotopic, leading to more complex splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 1H | H-2 |

| ~ 3.6 - 3.8 | m | 2H | -CH₂OH |

| ~ 3.2 - 3.5 | m | 4H | H-3, H-5 |

| ~ 3.0 - 3.2 | m | 2H | H-6 |

| Note: The exact chemical shifts and multiplicities are dependent on the pH and conformational dynamics of the molecule in solution.[1] |

Expert Interpretation: The downfield-most multiplet is assigned to the H-2 proton, being adjacent to both a nitrogen atom and the hydroxymethyl group. The protons of the hydroxymethyl group are expected to appear as a multiplet due to coupling with the H-2 proton. The remaining piperazine ring protons will resonate in the upfield region as complex multiplets. In the free base form, these signals would be expected to shift upfield.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | -CH₂OH |

| ~ 55 - 60 | C-2 |

| ~ 40 - 45 | C-3, C-5 |

| ~ 38 - 43 | C-6 |

| Note: The protonation of the nitrogen atoms in the dihydrochloride salt will cause a downfield shift in the signals of the adjacent carbon atoms.[1] |

Expert Interpretation: The carbon of the hydroxymethyl group is expected at the lowest field due to the deshielding effect of the attached oxygen atom. The C-2 carbon, being adjacent to a nitrogen and the hydroxymethyl group, will also be significantly deshielded. The remaining piperazine ring carbons will appear at higher fields.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, O-H, C-H, and C-N bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| 1470 - 1440 | Medium | C-H bending |

| 1150 - 1050 | Strong | C-N stretching |

| 1050 - 1000 | Strong | C-O stretching |

| Note: The IR spectrum of the dihydrochloride salt will show broad and strong absorptions for O-H and N⁺-H stretching vibrations.[1] |

Expert Interpretation: The most prominent feature in the IR spectrum will be a broad and strong band in the high-frequency region, arising from the overlapping stretching vibrations of the O-H and N-H groups, which are capable of hydrogen bonding. The aliphatic C-H stretching and bending vibrations will be present in their characteristic regions. The C-N and C-O stretching vibrations will appear in the fingerprint region and are diagnostic for the piperazine and alcohol functionalities, respectively.

Experimental Protocol for FTIR Analysis

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Predicted Mass Spectrometry Data (ESI-MS)

| Predicted m/z | Ion |

| 117.09 | [M+H]⁺ |

| 86.08 | [M+H - CH₂OH]⁺ |

| Note: Under Electrospray Ionization (ESI), the observed mass will correspond to the protonated free base.[1] |

Expert Interpretation: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. A characteristic fragmentation pathway for piperazine derivatives involves the cleavage of the piperazine ring. For this compound, a prominent fragment ion is expected from the loss of the hydroxymethyl group (CH₂OH), resulting in a fragment with an m/z of 86.08.

Predicted Fragmentation Pathway

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS spectroscopy offers a powerful and comprehensive approach to confirm the structure and assess the purity of this important chiral building block. The provided experimental protocols are based on standard laboratory practices and can be adapted to specific instrumentation and analytical requirements. It is always recommended to compare experimentally obtained data with predicted values and data from analogous compounds for confident structural assignment.

References

Sources

(S)-2-Hydroxymethyl-piperazine: A Technical Guide to Commercial Availability, Quality Control, and Application in Drug Discovery

Abstract

(S)-2-Hydroxymethyl-piperazine is a pivotal chiral building block in contemporary medicinal chemistry. Its structural motif, a piperazine ring substituted with a single chiral hydroxymethyl group, offers a unique combination of physicochemical properties and synthetic versatility that are highly sought after in the design of novel therapeutics. The piperazine core is a common feature in many approved drugs, valued for its ability to impart aqueous solubility and act as a versatile scaffold for further chemical modification. The stereodefined hydroxymethyl group provides a critical point of interaction for stereospecific binding to biological targets, which can significantly enhance the potency and selectivity of drug candidates. This guide offers an in-depth analysis of the commercial landscape for this compound, provides a robust framework for supplier evaluation and quality control, and explores its application in the synthesis of biologically active compounds.

Commercial Availability and Supplier Landscape

The reliable sourcing of this compound is a critical first step in any research or development program that utilizes this synthon. A variety of chemical suppliers offer this compound, often with the nitrogen atoms differentially protected to facilitate subsequent synthetic steps. The most common protected form is (S)-1-Boc-2-(hydroxymethyl)piperazine. Below is a comparative overview of several key suppliers.

| Supplier | Product Name/Variant | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 98% | A widely available derivative, though not the specific chiral compound.[1][2] |

| BenchChem | (S)-1-Boc-2-(hydroxymethyl)piperazine | 1030377-21-9 | Not specified | Provides detailed synthetic routes and comparative data.[3] |

| ChemicalBook | (S)-1-Boc-2-(Hydroxymethyl)piperazine | 1030377-21-9 | Not specified | Lists multiple synthesis methods and suppliers.[4] |

| Thermo Scientific Chemicals | 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 98+% | Offers various quantities of the achiral analogue.[5][6] |

| MedChemExpress | 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 99.50% (GC) | Provides a Certificate of Analysis with detailed purity information for the achiral version.[7] |

It is important for researchers to carefully verify the exact chemical identity, including the stereochemistry and any protecting groups, when sourcing this reagent.

Supplier Qualification and In-House Quality Control

Given the importance of enantiomeric purity for biological activity, a rigorous quality control process is essential when procuring chiral building blocks like this compound.

Workflow for Supplier Evaluation

A systematic approach to qualifying suppliers ensures the consistency and quality of the starting material, which is fundamental to the reproducibility of experimental results.

Sources

- 1. 1-(2-羟乙基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma Aldrich 1-(2-Hydroxyethyl)piperazine 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. N-(2-Hydroxyethyl)piperazine, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1-(2-Hydroxyethyl)piperazine, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Safety and handling guidelines for (S)-2-Hydroxymethyl-piperazine

An In-Depth Technical Guide to the Safe Handling of (S)-2-Hydroxymethyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Integrity